molecular formula C16H14O2 B5404532 (2Z,4E)-3-methyl-5-naphthalen-1-ylpenta-2,4-dienoic acid

(2Z,4E)-3-methyl-5-naphthalen-1-ylpenta-2,4-dienoic acid

Cat. No.: B5404532
M. Wt: 238.28 g/mol
InChI Key: AKKGCFXWQWYOJF-PVHUKWJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-3-methyl-5-naphthalen-1-ylpenta-2,4-dienoic acid is a conjugated diene compound that features a naphthalene ring Conjugated dienes are known for their stability and reactivity, making them valuable intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-3-methyl-5-naphthalen-1-ylpenta-2,4-dienoic acid can be achieved through a stereoselective one-pot synthesis involving ketene dithioacetal and aromatic ketone compounds. The reaction typically involves the use of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The process includes a cascade reaction that involves the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions for higher yields and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-3-methyl-5-naphthalen-1-ylpenta-2,4-dienoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

(2Z,4E)-3-methyl-5-naphthalen-1-ylpenta-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z,4E)-3-methyl-5-naphthalen-1-ylpenta-2,4-dienoic acid involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, such as electrophilic addition and cycloaddition, which can modify biological molecules or materials. The specific pathways and targets depend on the context of its use, such as in biological systems or material science applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,4E)-3-methyl-5-naphthalen-1-ylpenta-2,4-dienoic acid is unique due to its naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic interactions or spatial configurations.

Properties

IUPAC Name

(2Z,4E)-3-methyl-5-naphthalen-1-ylpenta-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12(11-16(17)18)9-10-14-7-4-6-13-5-2-3-8-15(13)14/h2-11H,1H3,(H,17,18)/b10-9+,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKGCFXWQWYOJF-PVHUKWJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C=C/C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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